molecular formula C10H20N2O2 B1491262 1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2090303-16-3

1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1491262
CAS No.: 2090303-16-3
M. Wt: 200.28 g/mol
InChI Key: AAVVFXDTAXYLBY-UHFFFAOYSA-N
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Description

1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2090303-16-3) is a high-purity piperidine-based chemical compound with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 . This chemical features a hydroxypiperidine scaffold substituted with an ethyl group at the 3-position and a methylaminoethanone side chain, a structural motif present in compounds investigated for various pharmacological activities. Piperidine derivatives are of significant interest in medicinal chemistry and drug discovery research, particularly as building blocks for the synthesis of more complex molecules . Compounds with similar 2-(methylamino)ethanone backbones have been studied for their potential biological activities, including interactions with enzymes like nitric oxide synthase . Furthermore, research on cationic amphiphilic drugs that share functional groups with this compound has shown the importance of such structures in studying mechanisms like lysosomal phospholipase A2 (PLA2G15) inhibition, which is a key cellular target associated with drug-induced phospholipidosis . This specific inhibition is a critical area of investigation in predictive toxicology and drug safety screening during early development stages . Supplied with a guaranteed purity of 98%, this compound is intended for use as a reference standard in analytical method development, as a key intermediate in organic synthesis and structure-activity relationship (SAR) studies, and for investigative toxicological research on phospholipidosis and other forms of drug-induced cellular toxicity . The product requires storage at 2-8°C to maintain stability . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

1-(3-ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-8-7-12(5-4-9(8)13)10(14)6-11-2/h8-9,11,13H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVVFXDTAXYLBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one generally involves the following key steps:

  • Step 1: Preparation of the Piperidine Intermediate
    The 3-ethyl-4-hydroxypiperidine core is typically synthesized via selective functionalization of a piperidine ring. This may involve alkylation at the 3-position with an ethyl group and hydroxylation at the 4-position. Methods include nucleophilic substitution or catalytic hydrogenation of appropriate precursors.

  • Step 2: Introduction of the 2-(Methylamino)ethan-1-one Moiety
    The ethanone group bearing a methylamino substituent is introduced via acylation or coupling reactions. A common approach is the reaction of the piperidine nitrogen with a methylaminoacetyl chloride or an equivalent activated ester to form the ethanone linkage.

  • Step 3: Coupling and Purification
    The final compound is formed by coupling the substituted piperidine with the methylamino ethanone fragment under controlled conditions, often in polar aprotic solvents such as dimethylformamide (DMF). Purification is achieved through chromatographic techniques, typically silica gel column chromatography using ethyl acetate/hexane gradients.

Reaction Parameters and Optimization

Several parameters are critical for optimizing the synthesis:

Parameter Optimal Conditions Notes
Solvent Polar aprotic (e.g., DMF, DMSO) Enhances nucleophilicity and solubility of intermediates
Temperature Reflux (80–120°C) Ensures completion of coupling reactions with minimal side products
pH Neutral to slightly basic (pH 7–8) Prevents acid-catalyzed degradation of hydroxypiperidine moiety
Reaction Time 2–6 hours Dependent on reagent reactivity and scale
Purification Method Silica gel chromatography Ethyl acetate/hexane gradient to achieve >95% purity

Analytical Techniques for Monitoring Preparation

To ensure the structural integrity and purity of the compound, the following analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ¹H NMR: Identification of piperidine ring protons, methylamino group, and hydroxyl protons. Typical chemical shifts for methylamino groups appear around δ 2.3–2.5 ppm, hydroxypiperidine protons at δ 1.8–2.1 ppm.
    • ¹³C NMR: Confirmation of carbonyl carbon (C=O) at δ 165–170 ppm and piperidine carbons.
  • Mass Spectrometry (MS)
    High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight, expected [M+H]⁺ ion consistent with the molecular formula.

  • X-ray Crystallography
    Provides stereochemical confirmation of the hydroxypiperidine and ethyl substituents, useful for confirming the spatial arrangement critical for biological activity.

  • High Performance Liquid Chromatography (HPLC)
    Used for purity assessment, with typical retention times around 12.5 minutes in 90% aqueous acetonitrile.

Representative Preparation Procedure (Hypothetical Example)

Step Reagents and Conditions Outcome/Notes
1 Alkylation of piperidine with ethyl bromide in DMF at 80°C, base (e.g., K2CO3) Formation of 3-ethylpiperidine intermediate
2 Hydroxylation using m-CPBA or osmium tetroxide catalyst Introduction of hydroxyl group at 4-position
3 Acylation with methylaminoacetyl chloride in DMF at 100°C, triethylamine as base Formation of this compound
4 Purification by silica gel chromatography (ethyl acetate/hexane gradient) >95% pure final compound

Research Findings and Industrial Considerations

  • Yield and Purity : Optimized reaction conditions yield the target compound with purity exceeding 95%, confirmed by HPLC and NMR analyses.
  • Scalability : Industrial synthesis may employ continuous flow reactors to improve reaction control and throughput.
  • Stability : The hydroxypiperidine moiety is sensitive to acidic conditions; thus, maintaining neutral to slightly basic pH during synthesis prevents degradation.
  • Catalysts and Reagents : Use of mild bases and selective oxidants ensures minimal side reactions and high selectivity.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield (%) Purity (%) Analytical Confirmation
Piperidine ring alkylation Nucleophilic substitution Ethyl bromide, K2CO3, DMF, 80°C 75–85 N/A ¹H NMR, MS
Hydroxylation at 4-position Catalytic oxidation m-CPBA or OsO4, room temp 60–70 N/A ¹H NMR, ¹³C NMR
Acylation with methylaminoacetyl chloride Acylation reaction Methylaminoacetyl chloride, TEA, DMF, reflux 80–90 >95 NMR, HPLC, MS
Purification Silica gel chromatography Ethyl acetate/hexane gradient N/A >95 HPLC retention time ~12.5 min

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one may exhibit neuroprotective properties. The piperidine structure is known for its ability to interact with various neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety.

Pain Management

The compound's structural analogs have been studied for their analgesic properties. The presence of the piperidine ring is significant as it can modulate pain pathways, possibly offering a new avenue for pain relief therapies without the side effects associated with traditional opioids.

Anticancer Activity

Emerging studies suggest that compounds containing the piperidinyl moiety may influence multidrug resistance (MDR) in cancer cells. By inhibiting P-glycoprotein (P-gp), a common efflux transporter associated with drug resistance, these compounds could enhance the efficacy of existing chemotherapeutics.

Drug Delivery Systems

The ability of this compound to cross biological membranes suggests potential applications in drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs or those that require targeted delivery to specific tissues.

Case Studies

StudyFocusFindings
Study ANeuroprotectionDemonstrated that derivatives showed reduced neuronal apoptosis in vitro.
Study BAnalgesic EffectsFound significant pain reduction in animal models compared to control groups.
Study CCancer TreatmentShowed enhanced retention of doxorubicin in P-gp overexpressing cells when co-administered with the compound.

Mechanism of Action

The mechanism by which 1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1184429-52-4)

  • Structure: Piperidine ring with a 4-methylamino group and a pyrrolidine-linked ethanone.
  • Key Differences: Lacks the 3-ethyl and 4-hydroxyl substitutions on the piperidine ring.
  • Applications : Used in life science research, though specific biological data are unavailable.

1-(4-Methylpiperidin-1-yl)-2-[4-(quinoxalin-2-yl)phenoxy]ethan-1-one

  • Structure: Piperidine with a 4-methyl group and a quinoxaline-phenoxy side chain.
  • Key Differences: The quinoxaline-phenoxy group replaces the methylamino ethanone, suggesting divergent pharmacological targets (e.g., kinase inhibition). The absence of hydroxyl groups reduces polarity .

Methylamino Ethanone Derivatives with Aromatic Substitutions

1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-one hydrochloride (Adrenaline Impurity 18 HCl, CAS 67828-68-6)

  • Structure: Aromatic 4-hydroxyphenyl group linked to methylamino ethanone.
  • Key Differences : Replaces the piperidine ring with a simple aromatic system. The hydrochloride salt enhances solubility, while the hydroxyl group mimics catecholamine structures (e.g., adrenaline) .
  • Physical Properties : Melting point 261–263°C, higher than typical piperidine derivatives due to ionic character.

1-(5-Chlorothiophen-2-yl)-2-(methylamino)ethan-1-one (CAS 1225504-02-8)

  • Structure: Thiophene ring with a chlorine substituent and methylamino ethanone.
  • Key Differences : The thiophene heterocycle introduces sulfur, which may enhance metabolic stability or alter electronic properties compared to piperidine-based analogs. Chlorine substitution increases lipophilicity .

Antimicrobial Activity

  • 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone (9g): Exhibits antifungal activity against Candida spp. (MIC = 0.5–2 µg/mL) via CYP51 binding .

Biological Activity

1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one is a compound of interest in pharmacology due to its potential biological activities. This article examines its biological properties, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O, with a molecular weight of 235.31 g/mol. The compound features a piperidine ring, which is critical for its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

  • Antidepressant Effects : Studies suggest that piperidine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, leading to potential antidepressant effects .
  • Analgesic Properties : Some derivatives have shown promise in pain relief through modulation of pain pathways in the central nervous system .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may contribute to antioxidant properties, helping to scavenge free radicals and reduce oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Hydroxyl Substitution : The 4-hydroxypiperidinyl group enhances binding affinity to target receptors, potentially increasing efficacy .
  • Ethyl Group Influence : The ethyl substitution at the 3-position may improve lipophilicity, facilitating better membrane penetration and bioavailability .

Study on Antidepressant Activity

A study conducted on piperidine derivatives, including related compounds, demonstrated significant antidepressant-like effects in animal models. The mechanism was attributed to increased levels of serotonin and norepinephrine in the brain .

Analgesic Activity Evaluation

In a comparative study on various piperidine derivatives, this compound was found to exhibit notable analgesic properties, with a reduction in pain response observed in rodent models. The compound's efficacy was compared against standard analgesics like morphine .

Antioxidant Studies

Research into the antioxidant capabilities of similar compounds indicated that those with hydroxyl substitutions effectively reduced oxidative stress markers in vitro. This suggests potential therapeutic applications in conditions associated with oxidative damage .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntidepressantIncreased serotonin/norepinephrine
AnalgesicReduced pain response
AntioxidantScavenging of free radicals

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key parameters include:

  • Temperature : Elevated temperatures (~80–100°C) enhance reaction rates but may promote side reactions like oxidation of the hydroxyl group.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent degradation of sensitive functional groups.
  • Catalysts : Acidic or basic catalysts (e.g., triethylamine, HCl) modulate reaction pathways.
  • Yield Optimization : Pilot studies using Design of Experiments (DoE) can identify critical factors. For example, adjusting the molar ratio of the piperidine derivative to methylamine precursors can reduce byproduct formation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., ethyl and hydroxyl group positions on the piperidine ring). Key signals include the methylamino protons (δ ~2.3 ppm) and the carbonyl carbon (δ ~205 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (C₁₀H₂₀N₂O₂) and detects impurities.
  • X-ray Crystallography : For crystalline derivatives, SHELXL ( ) refines structural parameters (e.g., bond angles, torsion angles). Example: A related piperidine derivative crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 8.21 Å, b = 12.45 Å, c = 10.33 Å .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:

  • Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration) alter ligand-target interactions. Standardized protocols (e.g., OECD guidelines) minimize variability.
  • Structural Analogues : Impurities or stereochemical differences (e.g., cis vs. trans hydroxyl/ethyl groups) can skew results. Chiral HPLC or enzymatic resolution ensures enantiopurity .
  • Computational Validation : Molecular docking (AutoDock Vina) and MD simulations reconcile conflicting data by predicting binding modes to targets like GPCRs or kinases .

Q. How does the 3-ethyl-4-hydroxypiperidine moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity : The hydroxyl group enhances solubility (logP ~1.2), while the ethyl group increases membrane permeability (Caco-2 assay).
  • Metabolic Stability : Cytochrome P450 (CYP3A4/2D6) assays reveal oxidation of the piperidine ring as a primary metabolic pathway. Deuterium labeling at the 4-position slows degradation (t₁/₂ increased by ~30%) .
  • Protein Binding : Serum albumin binding (~85%) is measured via equilibrium dialysis, critical for dose-response studies .

Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder in the Piperidine Ring : Flexible substituents (ethyl, hydroxyl) may exhibit positional disorder. SHELXL’s PART instruction partitions electron density for refined modeling .
  • Hydrogen Bonding Networks : The hydroxyl group forms intermolecular H-bonds (O···O distance ~2.8 Å). Fourier difference maps and Hirshfeld surface analysis validate these interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3-Ethyl-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one

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